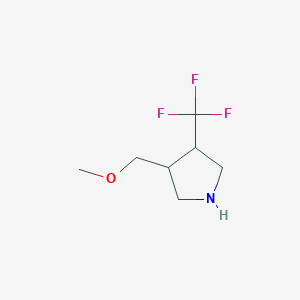

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine is a synthetic organic compound characterized by the presence of a methoxymethyl group and a trifluoromethyl group attached to a pyrrolidine ring The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine typically involves the introduction of the trifluoromethyl group and the methoxymethyl group onto a pyrrolidine ring. One common method is the radical trifluoromethylation of a pyrrolidine precursor. This process can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of radical initiators like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of the trifluoromethyl group or the reduction of other functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the pyrrolidine ring, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide, sodium hydride, and various amines can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce de-trifluoromethylated derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its structural features.

Industry: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine exerts its effects depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxymethyl group can also influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

3-(Methoxymethyl)-4-methylpyrrolidine: This compound lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.

4-(Trifluoromethyl)pyrrolidine: This compound lacks the methoxymethyl group, which can affect its solubility and overall reactivity.

Uniqueness

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine is unique due to the presence of both the methoxymethyl and trifluoromethyl groups. The combination of these groups imparts distinct electronic and steric properties, making the compound valuable in various applications where specific reactivity and stability are required.

Biological Activity

3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidine is a pyrrolidine derivative that has garnered attention for its significant biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a methoxymethyl group and a trifluoromethyl group, which play crucial roles in its biological efficacy.

Chemical Structure and Properties

The molecular structure of this compound includes a five-membered nitrogen-containing heterocycle, known as a pyrrolidine ring. The unique combination of functional groups contributes to its reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes.

Biological Activities

Research indicates that this compound exhibits notable antiviral properties. It has been shown to inhibit viral replication through mechanisms such as:

- Interference with viral entry into host cells.

- Disruption of viral protein synthesis .

Additionally, this compound may possess anti-inflammatory properties, making it a potential candidate for treating conditions associated with excessive inflammation.

The antiviral activity of this compound is linked to its interaction with viral proteins and host cell receptors. Studies utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to assess these interactions. Understanding these mechanisms is crucial for optimizing the compound's efficacy and developing derivatives with enhanced properties.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Methoxymethyl and trifluoromethyl groups | Antiviral activity |

| 4-(Trifluoromethyl)pyrrolidine-1-carboxylic acid | Trifluoromethyl group only | Potential anti-inflammatory properties |

| N-Methoxycarbonylpyrrolidine | Methoxycarbonyl group | Used in organic synthesis |

| 5-Methoxycarbonylpyrrolidin-2-one | Methoxycarbonyl at different position | Exhibits different reactivity patterns |

This table illustrates how the presence of both the methoxymethyl and trifluoromethyl groups distinguishes this compound, particularly regarding its antiviral properties and potential applications in drug development.

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrrolidine derivatives, including this compound:

- Antiviral Efficacy : In vitro studies have demonstrated that this compound effectively reduces viral load in infected cell cultures, suggesting its potential use in antiviral therapies.

- Anti-inflammatory Effects : Research indicates that derivatives of this compound may also exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Structure-Activity Relationship (SAR) Studies : SAR analyses have revealed that modifications to the pyrrolidine ring can significantly alter biological activity. For example, introducing different substituents can enhance antiviral potency or modify pharmacokinetic properties .

Properties

Molecular Formula |

C7H12F3NO |

|---|---|

Molecular Weight |

183.17 g/mol |

IUPAC Name |

3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidine |

InChI |

InChI=1S/C7H12F3NO/c1-12-4-5-2-11-3-6(5)7(8,9)10/h5-6,11H,2-4H2,1H3 |

InChI Key |

QYDRPMJSGCHIIA-UHFFFAOYSA-N |

Canonical SMILES |

COCC1CNCC1C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.